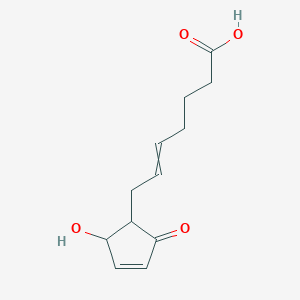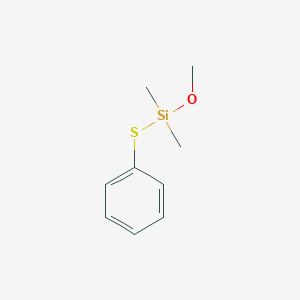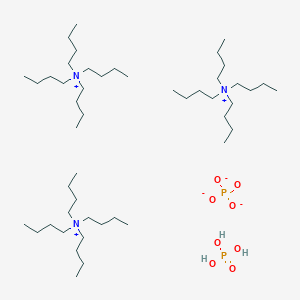
1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds
Méthodes De Préparation
The synthesis of 1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This method uses glyoxal and ammonia in the presence of an acid catalyst.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Amino nitrile synthesis: This method involves the reaction of amino nitriles with aldehydes or ketones
Analyse Des Réactions Chimiques
1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert imidazole derivatives back to imidazolines.
Substitution: This compound can undergo substitution reactions with various reagents to form substituted imidazole derivatives.
Cycloaddition: This compound can participate in cycloaddition reactions to form cyclic compounds
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., copper catalysts). Major products formed from these reactions include substituted imidazole derivatives and cyclic compounds .
Applications De Recherche Scientifique
1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane has several scientific research applications, including:
Biology: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: This compound is used in the development of pharmaceuticals for the treatment of various diseases, including infections and cancer.
Industry: Imidazole derivatives are used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
1,3-Bis(4,5-dihydro-1h-imidazol-2-yl)propane can be compared with other similar compounds, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound is used as a precursor to N-heterocyclic carbene catalysts.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is used as a ligand for palladium complexes in various catalytic reactions.
7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines: These compounds are used in the synthesis of various amides, sulfonamides, ureas, and thioureas
The uniqueness of this compound lies in its specific structure and the versatility of its chemical reactions, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
61033-68-9 |
|---|---|
Formule moléculaire |
C9H16N4 |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2-[3-(4,5-dihydro-1H-imidazol-2-yl)propyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H16N4/c1(2-8-10-4-5-11-8)3-9-12-6-7-13-9/h1-7H2,(H,10,11)(H,12,13) |
Clé InChI |
QLKLOGPFADPKFF-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)CCCC2=NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)


![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)


![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)


-lambda~5~-phosphane](/img/structure/B14610047.png)

![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
